Spectral Data Analysis of Ethyl 1-Cbz-5-hydroxypiperidine-3-carboxylate: A Technical Guide
Spectral Data Analysis of Ethyl 1-Cbz-5-hydroxypiperidine-3-carboxylate: A Technical Guide
Introduction
Ethyl 1-Cbz-5-hydroxypiperidine-3-carboxylate is a valuable chiral building block in medicinal chemistry, frequently utilized in the synthesis of complex bioactive molecules. The strategic placement of its functional groups—a carbamate (Cbz), a hydroxyl group, and an ethyl ester—around a piperidine core, offers multiple points for molecular elaboration. A thorough understanding of its structural and electronic properties is paramount for its effective use in drug discovery and development. This technical guide provides a detailed analysis of the expected spectral data for this compound, including ¹H NMR, ¹³C NMR, Mass Spectrometry (MS), and Infrared (IR) spectroscopy. While direct experimental spectra for this specific molecule are not widely published, this guide synthesizes established spectroscopic principles and data from analogous structures to provide a robust predictive analysis for researchers in the field.
The carboxybenzyl (Cbz) protecting group on the piperidine nitrogen plays a crucial role. It deactivates the otherwise reactive secondary amine, preventing unwanted side reactions, and its steric and electronic influence can direct the stereochemical outcome of subsequent transformations. The presence of two stereocenters at positions 3 and 5 of the piperidine ring implies the potential for diastereomers, which can often be distinguished using high-resolution NMR techniques.
This guide is designed to serve as a practical reference for scientists, enabling the confident identification and characterization of Ethyl 1-Cbz-5-hydroxypiperidine-3-carboxylate and its derivatives in a laboratory setting.
Molecular Structure and Numbering
To facilitate the discussion of the spectral data, the following numbering scheme will be used for the atoms in Ethyl 1-Cbz-5-hydroxypiperidine-3-carboxylate.
Caption: Experimental workflow for the ¹H NMR analysis of Ethyl 1-Cbz-5-hydroxypiperidine-3-carboxylate.
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹³C NMR spectrum will provide valuable information about the carbon skeleton of the molecule. The chemical shifts are indicative of the electronic environment of each carbon atom.
Predicted ¹³C NMR Spectral Data (in CDCl₃, 100 MHz)
| Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~172 | C =O (Ester) | Carbonyl carbon of the ethyl ester group. [1] |
| ~155 | C =O (Carbamate) | Carbonyl carbon of the Cbz protecting group. |
| ~136 | Ar-C (Quaternary) | Quaternary aromatic carbon of the benzyl group. |
| ~128.5 | Ar-C H | Aromatic methine carbons of the benzyl group. |
| ~128.0 | Ar-C H | Aromatic methine carbons of the benzyl group. |
| ~127.8 | Ar-C H | Aromatic methine carbons of the benzyl group. |
| ~67 | Cbz-C H₂-Ph | Benzylic carbon of the Cbz group. |
| ~65 | C H-OH (C5) | Carbon bearing the hydroxyl group, shifted downfield by the oxygen. |
| ~61 | O-C H₂-CH₃ | Methylene carbon of the ethyl ester. |
| ~45-50 | N-C H₂ (C2, C6) | Carbons adjacent to the nitrogen of the piperidine ring. [2] |
| ~40 | C H-COOEt (C3) | Carbon bearing the ethyl ester group. |
| ~35 | C H₂ (C4) | Methylene carbon at the C4 position. |
| ~14 | O-CH₂-C H₃ | Methyl carbon of the ethyl ester. |
Interpretation and Experimental Considerations:
The presence of the electron-withdrawing Cbz group will cause a downfield shift of the adjacent piperidine carbons (C2 and C6). Similarly, the ester and hydroxyl groups will deshield the carbons to which they are attached (C3 and C5, respectively). A Heteronuclear Single Quantum Coherence (HSQC) experiment would be invaluable to correlate the proton and carbon signals, confirming the assignments made from the 1D spectra. [3]
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, which can be used to confirm its identity and structure. For a compound like Ethyl 1-Cbz-5-hydroxypiperidine-3-carboxylate, Electrospray Ionization (ESI) would be a suitable soft ionization technique.
Predicted Mass Spectrometry Data (ESI+)
| m/z | Ion | Rationale |
| 308.15 | [M+H]⁺ | Protonated molecular ion. |
| 330.13 | [M+Na]⁺ | Sodium adduct of the molecular ion. |
| 202.11 | [M+H - C₇H₇O]⁺ | Loss of the benzyl group from the Cbz moiety. |
| 174.08 | [M+H - C₈H₇O₂]⁺ | Loss of the entire Cbz group. |
| 91.05 | [C₇H₇]⁺ | Tropylium ion, a common fragment from benzyl groups. |
Interpretation and Fragmentation Pathways:
The fragmentation of the protonated molecule is expected to occur at the labile bonds, particularly within the Cbz protecting group. The most prominent fragmentation pathway is often the cleavage of the benzylic C-O bond, leading to the formation of the stable tropylium ion (m/z 91). [4][5]Another likely fragmentation is the loss of the entire Cbz group.
Caption: Predicted major fragmentation pathways for Ethyl 1-Cbz-5-hydroxypiperidine-3-carboxylate in ESI-MS.
Infrared (IR) Spectroscopy
IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The spectrum of Ethyl 1-Cbz-5-hydroxypiperidine-3-carboxylate will be characterized by the stretching vibrations of its key functional groups.
Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Assignment | Rationale |
| ~3400 | Broad | O-H Stretch | Characteristic of the hydroxyl group. [6][7] |
| ~2950 | Medium | C-H Stretch (sp³) | Aliphatic C-H bonds in the piperidine ring and ethyl group. [7] |
| ~1735 | Strong | C=O Stretch (Ester) | Carbonyl of the ethyl ester group. [8][9] |
| ~1690 | Strong | C=O Stretch (Carbamate) | Carbonyl of the Cbz protecting group. [10] |
| ~1495, 1455 | Medium | C=C Stretch (Aromatic) | Aromatic ring of the benzyl group. |
| ~1230 | Strong | C-O Stretch (Ester/Carbamate) | C-O single bond stretching. [9] |
| ~1090 | Medium | C-N Stretch | C-N bond of the piperidine ring. |
Interpretation and Experimental Considerations:
The IR spectrum will be dominated by two strong carbonyl absorption bands corresponding to the ester and the carbamate. The ester carbonyl typically appears at a slightly higher wavenumber than the carbamate carbonyl. The presence of a broad absorption band in the region of 3200-3600 cm⁻¹ is a clear indication of the hydroxyl group. The fingerprint region (below 1500 cm⁻¹) will contain a complex pattern of absorptions that are unique to the molecule's overall structure.
Conclusion
This technical guide provides a comprehensive, albeit predictive, analysis of the key spectral data for Ethyl 1-Cbz-5-hydroxypiperidine-3-carboxylate. The predicted ¹H NMR, ¹³C NMR, MS, and IR data are based on established spectroscopic principles and comparison with structurally related molecules. The complex nature of the ¹H NMR spectrum, arising from diastereotopicity and potential rotamers, underscores the importance of 2D NMR techniques for complete structural elucidation. The characteristic IR absorptions and predictable mass spectral fragmentation patterns serve as valuable confirmatory tools. This guide is intended to empower researchers in drug discovery and development with the foundational knowledge required for the accurate and efficient characterization of this important synthetic intermediate.
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